3-hydroxy-2-methyloctanoic acid
Description
Context as a β-Hydroxy Fatty Acid Structural Motif
The defining characteristic of 3-hydroxy-2-methyloctanoic acid is its β-hydroxy fatty acid (BHFA) structure. BHFAs are a diverse group of molecules that play crucial roles in various biological processes. This structural motif is a key intermediate in fatty acid metabolism, specifically in the β-oxidation and biosynthesis pathways. The presence of both a hydroxyl and a carboxyl group imparts these molecules with unique chemical properties, allowing them to participate in a range of biochemical reactions. The additional methyl group at the α-position, as seen in this compound, adds another layer of stereochemical complexity and can influence the molecule's biological activity and metabolic fate.
Occurrence as a Natural Product Component in Biological Systems
While the specific isolation of this compound from a natural source is not extensively documented in readily available literature, the broader class of β-hydroxy fatty acids is widespread in nature. They are found as components of various natural products, including some with significant biological activities.
A notable context for the occurrence of related fatty acids is in the composition of human skin lipids and their interaction with the skin microbiome. For instance, bacteria of the genus Corynebacterium, which are abundant on human skin, are known to produce a variety of enzymes, including lipases, that can act on lipids present in sweat. wikipedia.org This bacterial action leads to the formation of a complex mixture of volatile fatty acids, some of which are hydroxylated and contribute to human body odor. wikipedia.org Although not explicitly identified as a major component, the structural similarity of this compound to other fatty acids found on the skin suggests its potential presence in this complex chemical environment.
Overview of Research Significance in Chemical Biology and Natural Products Chemistry
The research significance of this compound is primarily inferred from the established importance of the β-hydroxy fatty acid scaffold in chemical biology and natural products chemistry. This structural unit is a key building block in the synthesis of numerous complex natural products, some of which exhibit potent pharmacological properties.
In the realm of chemical biology, synthetic chemists often prepare molecules like this compound and its stereoisomers to probe biological pathways and to serve as standards for analytical studies. The ability to synthesize specific stereoisomers is crucial, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.
Furthermore, the study of such compounds contributes to our understanding of microbial communication, as some fatty acid derivatives are known to act as signaling molecules in a process called quorum sensing. While direct evidence for this compound in this role is not yet established, the investigation of its potential signaling capabilities remains an area of interest for chemical biologists. The total synthesis of such natural products not only provides access to these molecules for biological evaluation but also drives the development of new synthetic methodologies. numberanalytics.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
CAS No. |
89157-39-1 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-hydroxy-2-methyloctanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7(2)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
UEMCNNQAUSYMER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Investigations of 3 Hydroxy 2 Methyloctanoic Acid
Importance of Absolute Stereochemistry in Biological Contexts
The absolute configuration of a molecule dictates its interaction with other chiral molecules, including the enzymes, receptors, and proteins that govern biological processes. nih.govnih.gov Most biological systems are inherently chiral, often exhibiting high stereospecificity. nih.gov For instance, the building blocks of life, such as amino acids and carbohydrates, exist predominantly as a single enantiomer (L-amino acids and D-sugars). wikipedia.org This inherent chirality at the molecular level means that the different stereoisomers of a bioactive compound can exhibit vastly different pharmacological, toxicological, and metabolic properties. mdpi.com
One enantiomer might fit perfectly into a receptor's binding site to elicit a desired therapeutic effect, while its mirror image (enantiomer) could be inactive or, in some cases, cause harmful side effects. The spatial arrangement of functional groups is critical for the lock-and-key mechanism of enzyme-substrate and receptor-ligand interactions. nih.gov Therefore, determining the absolute stereochemistry of natural products and synthetic molecules is not merely an academic exercise but a crucial requirement for understanding their biological function and ensuring safety and efficacy in medicinal chemistry. nih.govmdpi.com In the context of β-hydroxy acids like 3-hydroxy-2-methyloctanoic acid, which are components of bioactive natural products such as the anticancer depsipeptides hantupeptins, establishing the precise stereochemistry is essential for total synthesis and for elucidating structure-activity relationships. researchgate.netnie.edu.sg
Synthesis of Specific Stereoisomers of this compound for Stereochemical Assignment
To unambiguously determine the absolute configuration of a chiral molecule found in a natural product, it is often necessary to synthesize all possible stereoisomers as reference standards. The compound this compound has two chiral centers (at carbons 2 and 3), which gives rise to a maximum of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). brainly.in
Diastereoselective Asymmetric Synthetic Methodologies
The synthesis of specific stereoisomers of this compound has been achieved through diastereoselective asymmetric methods. researchgate.netnie.edu.sg One successful approach involves an aldol (B89426) reaction that creates the C2-C3 bond with high stereocontrol. This methodology allows for the selective formation of specific diastereomers, which are crucial for comparison with the natural compound. For example, the synthesis of (2S,3R)-Hmoa and (2S,3S)-Hmoa has been reported as part of a study to determine the absolute stereochemistry of the Hmoa unit in marine depsipeptides. researchgate.netnie.edu.sg These syntheses provide the necessary stereochemical standards for analytical comparisons.
Utilization of Chiral Auxiliaries (e.g., Evan's Auxiliary)
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinone auxiliaries are a powerful tool for the asymmetric synthesis of carboxylic acid derivatives. wikipedia.orgorgsyn.org These auxiliaries are typically derived from readily available chiral amino alcohols, such as valinol or phenylalaninol. uwindsor.casantiago-lab.com
In the synthesis of β-hydroxy acids, an Evans auxiliary can be acylated, and the resulting N-acyl oxazolidinone is then subjected to a diastereoselective enolate reaction, such as an aldol condensation. orgsyn.orgsantiago-lab.com The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thereby creating a new stereocenter with high predictability. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved under mild conditions, for instance, using lithium hydroperoxide (LiOH/H₂O₂), to yield the chiral carboxylic acid and recover the auxiliary. orgsyn.orgacs.org This strategy has been widely applied in the synthesis of complex natural products containing stereocenters adjacent to a carbonyl group. wikipedia.orgnih.govnih.gov
Application of Mitsunobu Reaction in Stereospecific Synthesis
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters. wikipedia.orgnih.gov The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. nih.govorganic-chemistry.orgnih.gov This Sₙ2-type displacement of an activated hydroxyl group makes it an invaluable tool for inverting the configuration of a secondary alcohol. organic-chemistry.orgresearchgate.net In the context of synthesizing all stereoisomers of this compound, one could first synthesize a single diastereomer via a method like an asymmetric aldol reaction. Then, by applying the Mitsunobu reaction to the C3 hydroxyl group, its stereochemistry can be inverted to produce the corresponding epimeric diastereomer. This provides a strategic route to access stereoisomers that may be difficult to obtain directly.
Methods for Absolute Stereochemical Determination of this compound Moieties
Once synthetic stereoisomers are available, they can be used as standards to determine the absolute configuration of the Hmoa moiety isolated from a natural source.
Mosher Ester Derivatization and HPLC Analysis
A powerful and widely used method for determining the absolute configuration of secondary alcohols is the Mosher ester analysis. nih.govresearchgate.net This technique involves derivatizing the alcohol with both enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. nie.edu.sgnih.gov This reaction creates a pair of diastereomeric MTPA esters.
In a study on the marine depsipeptides hantupeptins and trungapeptins, the Hmoa units were first converted to their methyl esters. researchgate.netnie.edu.sg These methyl esters were then derivatized with both (R)- and (S)-MTPA-Cl. The resulting four diastereomeric Mosher ester derivatives of Hmoa—(2S,3R,2'S), (2S,3R,2'R), (2S,3S,2'S), and (2S,3S,2'R)—were synthesized and characterized. researchgate.netnie.edu.sg
These synthetic standards were then analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate diastereomers. researchgate.netnie.edu.sg By comparing the HPLC retention times of the Mosher ester derivatives of the natural Hmoa with the retention times of the four synthetic standards, the absolute configuration can be unambiguously assigned. researchgate.net For instance, this method established the Hmoa unit in hantupeptin C as (2R,3S)-Hmoa and in trungapeptin C as (2S,3R)-Hmoa. researchgate.netnie.edu.sg This combination of derivatization and chromatography provides a reliable alternative to X-ray crystallography for determining the absolute stereochemistry of β-hydroxy acid units in natural products. researchgate.netnie.edu.sg
Data Tables
Table 1: HPLC-MS Retention Times of Mosher Ester Derivatives of Hmoa Standards Data sourced from a study on hantupeptins and trungapeptins. researchgate.netnie.edu.sg
| Compound | Stereochemistry | Retention Time (min) |
| 11 | (2S,3R,2'S)-MTPA-ester | 35.8 |
| 12 | (2S,3R,2'R)-MTPA-ester | 36.6 |
| 16 | (2S,3S,2'S)-MTPA-ester | 36.3 |
| 17 | (2S,3S,2'R)-MTPA-ester | 35.5 |
Table 2: Stereochemical Assignment of Hmoa in Natural Products Based on comparison with synthetic standards via HPLC-MS analysis. researchgate.netnie.edu.sg
| Natural Product | Isolated Hmoa Derivative | Matching Standard | Assigned Absolute Configuration |
| Hantupeptin C | (S)-MTPA ester | (2R,3S,2'S)-MTPA-ester | (2R,3S) |
| Hantupeptin C | (R)-MTPA ester | (2R,3S,2'R)-MTPA-ester | (2R,3S) |
| Trungapeptin C | (S)-MTPA ester | (2S,3R,2'S)-MTPA-ester | (2S,3R) |
| Trungapeptin C | (R)-MTPA ester | (2S,3R,2'R)-MTPA-ester | (2S,3R) |
Chiral Chromatography Techniques (e.g., Chiralpak® IG-3)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of the enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those found in the Chiralpak® series of columns, are particularly effective for this purpose. The Chiralpak® IG-3 column, for instance, features amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) immobilized on a silica (B1680970) gel support, providing a chiral environment that allows for differential interaction with enantiomers.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.
For the analysis of hydroxy fatty acids like this compound, derivatization of the hydroxyl group is a common strategy to enhance separation and detection. A study on the chiral separation of 3-hydroxy fatty acids (C8-C18) employed a derivatization step where the hydroxyl group was reacted with 3,5-dimethylphenyl isocyanate to form a urethane (B1682113) derivative. This derivatization not only improves the chiral recognition on an amylose-based CSP (Chiralpak IA-U) but also allows for sensitive detection using tandem mass spectrometry (MS/MS). researchgate.net
Table 1: Illustrative Chiral HPLC Method Parameters for 3-Hydroxy Fatty Acid Enantiomers
| Parameter | Condition |
| Column | Chiralpak IA-U (similar to IG-3) |
| Mobile Phase | Gradient elution |
| Derivatizing Agent | 3,5-Dimethylphenyl isocyanate |
| Detection | UHPLC-MS/MS (MRM mode) |
This table illustrates typical conditions based on published methods for similar compounds. Actual parameters for this compound on a Chiralpak® IG-3 column may vary and require method development.
The development of a successful chiral separation method often involves screening different mobile phases, such as mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol), and may require the addition of acidic or basic modifiers to improve peak shape and resolution. chromatographyonline.com
NMR Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the absolute and relative stereochemistry of chiral molecules like this compound. While direct NMR analysis of enantiomers in a standard achiral solvent yields identical spectra, several techniques can be employed to induce spectral differences.
One common approach is the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. A widely used CDA is Mosher's reagent, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride. nih.gov Reaction of a racemic mixture of this compound with a single enantiomer of a CDA will produce a mixture of diastereomeric esters. The differing magnetic environments of the protons and carbons in these diastereomers, particularly those near the newly formed chiral center, will result in separate signals in the ¹H and ¹³C NMR spectra. Analysis of the chemical shift differences (Δδ) can allow for the assignment of the absolute configuration of the original enantiomers.
Another technique involves the use of chiral solvating agents (CSAs) or chiral shift reagents. These agents form weak, transient diastereomeric complexes with the enantiomers directly in the NMR tube, leading to the splitting of signals.
For this compound, ¹H NMR analysis of its diastereomeric derivatives would likely focus on the signals of the proton at C3 and the methyl group at C2, as these are closest to the stereocenters. The coupling constants between adjacent protons can also provide valuable information about the relative stereochemistry (syn or anti).
Table 2: Expected ¹H NMR Data for Diastereomeric Derivatives of this compound
| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key for Stereochemical Assignment |
| H-3 | 4.0 - 5.5 | Doublet of doublets or multiplet | Significant chemical shift difference (Δδ) between diastereomers |
| H-2 | 2.5 - 3.0 | Multiplet | Chemical shift difference and coupling constant analysis |
| C2-CH₃ | 1.0 - 1.3 | Doublet | Observable chemical shift difference |
This table represents expected data based on general principles of NMR spectroscopy for such compounds. Specific values would be dependent on the chosen derivatizing agent and solvent.
Enantiomeric Ratio Analysis in Biological Samples
Determining the enantiomeric ratio of this compound in biological samples is crucial for understanding its metabolic pathways and biological significance. Research has shown that both (R) and (S) enantiomers of 3-hydroxy fatty acids are present in various biological matrices, including food products and human tissues. researchgate.netnih.gov
A study focusing on the enantioselective analysis of 2- and 3-hydroxy fatty acids in dairy products, vegetable oils, and animal brains found that while both enantiomers were present, the (R)-enantiomer was often predominant or, in some cases, enantiopure. nih.gov This suggests that the formation of these compounds in biological systems can be stereoselective. The methodology for this analysis typically involves the extraction of lipids, conversion to fatty acid methyl esters (FAMEs), and subsequent derivatization of the hydroxyl group (e.g., with Mosher's reagent) to form diastereomers that can be separated and quantified by gas chromatography-mass spectrometry (GC-MS). nih.gov
More recent methods have utilized UHPLC-MS/MS for the sensitive and selective quantification of 3-hydroxy fatty acid enantiomers in human plasma and platelets. researchgate.net This research has also detected the presence of both (R) and (S) enantiomers, with the predominance of one enantiomer over the other potentially varying with the carbon chain length of the fatty acid. researchgate.net Such findings indicate that different enzymatic pathways, such as mitochondrial and peroxisomal β-oxidation, may contribute to the formation of these compounds with varying stereoselectivity. researchgate.net
The enantiomeric composition of 3-hydroxy fatty acids has also been proposed as a potential marker for the authenticity of certain food products, such as cheese. nih.gov
Table 3: Enantiomeric Distribution of 3-Hydroxy Fatty Acids in Biological Samples
| Biological Matrix | Predominant Enantiomer | Analytical Technique | Reference |
| Dairy Products | (R)-enantiomer often predominant | GC-MS after derivatization | nih.gov |
| Human Plasma | Varies with chain length | UHPLC-MS/MS after derivatization | researchgate.net |
| Human Platelets | Varies with chain length | UHPLC-MS/MS after derivatization | researchgate.net |
This data highlights the importance of enantioselective analysis in biological systems to gain a complete understanding of the roles of chiral metabolites.
Advanced Synthetic Strategies for 3 Hydroxy 2 Methyloctanoic Acid and Its Research Analogues
Total Synthesis Approaches to Stereoisomers of 3-Hydroxy-2-Methyloctanoic Acid
The controlled synthesis of all four possible stereoisomers of this compound—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—requires precise control over the formation of the two chiral centers at the C2 and C3 positions. While a definitive total synthesis of all four stereoisomers of this compound is not extensively documented, established methodologies for structurally similar β-hydroxy acids provide a clear blueprint for their synthesis.
A powerful strategy involves a combination of diastereoselective alkylation and asymmetric crotylboration. This approach has been successfully employed in the synthesis of all four diastereomers of the related natural product, 3-hydroxy-2,4,6-trimethylheptanoic acid. nih.gov This methodology can be adapted to the synthesis of this compound stereoisomers. The general approach would involve the following key steps:
Chiral Auxiliary-Mediated Alkylation: The synthesis can commence with a chiral auxiliary, such as pseudoephedrine, attached to propanoic acid. Diastereoselective alkylation of the enolate of this amide with an appropriate pentyl halide would establish the methyl group at the C2 position with a defined stereochemistry. The use of both enantiomers of the chiral auxiliary allows for the generation of both (R) and (S) configurations at the C2 center.
Asymmetric Crotylboration: Following the alkylation and subsequent conversion of the amide to an aldehyde, an asymmetric crotylboration reaction can be used to introduce the hydroxyl group and the second stereocenter at the C3 position. The stereochemical outcome of this reaction is controlled by the chirality of the crotylborane reagent. By selecting the appropriate enantiomer of the crotylborane, both syn and anti diastereomers can be selectively synthesized.
This combination of methods provides a convergent and highly stereocontrolled route to access all four stereoisomers of this compound.
Another well-established method for the stereoselective synthesis of β-hydroxy acids is the Evans aldol (B89426) reaction . This approach utilizes chiral oxazolidinone auxiliaries to control the stereochemistry of an aldol reaction between an enolate and an aldehyde. nih.gov For the synthesis of this compound, the oxazolidinone can be acylated with propanoic acid, and its boron enolate can then be reacted with hexanal (B45976). The choice of the oxazolidinone enantiomer dictates the stereochemistry of both the C2 and C3 centers in the resulting aldol adduct. Subsequent cleavage of the chiral auxiliary yields the desired this compound stereoisomer. By using different combinations of the chiral auxiliary and reaction conditions, it is possible to access the different stereoisomers.
Green Chemistry Principles in Hydroxy Fatty Acid Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. The synthesis of hydroxy fatty acids like this compound is an area where these principles can be effectively applied.
Utilization of Renewable Feedstocks (e.g., Levoglucosenone)
A key aspect of green chemistry is the use of renewable resources as starting materials. Levoglucosenone (B1675106), a chiral building block derived from the pyrolysis of cellulose (B213188), has emerged as a valuable and sustainable starting material for the synthesis of various chiral compounds, including hydroxy fatty acids. nih.gov A recently developed green synthetic pathway to (R)-3-hydroxy-decanoic acid, a close analogue of this compound, highlights the potential of levoglucosenone. nih.gov This strategy avoids the use of petroleum-based starting materials and employs more environmentally benign reagents and solvents.
Efficient Multi-Step Pathways (e.g., Michael Addition, Baeyer–Villiger Oxidation, Cross-Metathesis)
The development of efficient and atom-economical reaction sequences is another cornerstone of green chemistry. A multi-step synthesis of (R)-3-hydroxy-decanoic acid from levoglucosenone effectively demonstrates this principle, utilizing a series of powerful and efficient reactions:
Oxa-Michael Addition: The synthesis begins with the oxa-Michael addition of an alcohol to levoglucosenone, a key step in elaborating the carbon skeleton. nih.gov
Baeyer–Villiger Oxidation: A subsequent Baeyer–Villiger oxidation is employed to introduce the ester functionality, which is a precursor to the carboxylic acid group of the final product. nih.gov This enzymatic or chemo-catalytic oxidation is often highly selective and can be performed under mild conditions.
Cross-Metathesis: To achieve the desired chain length, a cross-metathesis reaction is utilized. nih.gov This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, is known for its high efficiency and functional group tolerance, minimizing the need for protecting groups.
This integrated pathway showcases how modern synthetic methods can be combined to create complex molecules from renewable resources in a more sustainable manner.
Development of Building Blocks for Peptide and Depsipeptide Synthesis
Chiral hydroxy fatty acids are important components of many biologically active natural products, including peptides and depsipeptides. The development of efficient methods for the synthesis of enantiomerically pure this compound is therefore crucial for the synthesis of these complex molecules and their analogues for structure-activity relationship studies.
Asymmetric Reduction Methods for Chiral Precursors
Asymmetric reduction of a suitable prochiral precursor is a powerful strategy for establishing the stereochemistry at the hydroxyl-bearing carbon. Ketoreductase enzymes, for example, can catalyze the highly enantioselective reduction of β-ketoesters or β-ketoamides to the corresponding β-hydroxy compounds.
A general and effective chemoenzymatic approach involves the asymmetric reduction of β-ketonitriles using recombinant carbonyl reductases. nih.gov This method provides access to both (R)- and (S)-β-hydroxy nitriles with high optical purity. The resulting chiral β-hydroxy nitriles can then be hydrolyzed to the corresponding β-hydroxy carboxylic acids, such as the stereoisomers of this compound.
Biocatalytic Processes for Enantioselective Production
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the production of chiral compounds. The use of whole-cell systems or isolated enzymes can provide access to enantiomerically pure building blocks under mild reaction conditions.
For instance, Baeyer-Villiger monooxygenases (BVMOs) have been shown to be effective biocatalysts for the oxidation of ketones to esters with high regio- and enantioselectivity. organic-chemistry.orgrsc.org A chemoenzymatic approach has been developed for the production of 3-hydroxypropionic acid precursors from cellulose-derived alkyl levulinates. organic-chemistry.orgrsc.org This process involves the biocatalytic Baeyer-Villiger oxidation of the levulinate ester. This strategy could potentially be adapted for the synthesis of longer-chain hydroxy fatty acids.
Regioselective and Diastereoselective Control in Synthetic Routes
The stereocontrolled synthesis of this compound and its analogs is a significant challenge in organic chemistry, primarily due to the presence of two adjacent chiral centers at the C2 and C3 positions. The spatial arrangement of the methyl and hydroxyl groups profoundly influences the biological activity of these molecules. Consequently, developing synthetic strategies that afford high levels of regioselectivity and diastereoselectivity is paramount. The aldol reaction, a cornerstone of carbon-carbon bond formation, has been extensively explored and adapted to achieve this control, often through the use of chiral auxiliaries.
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed, yielding an enantiomerically enriched product. This approach has proven highly effective in the synthesis of β-hydroxy acids.
One of the most powerful methods for achieving diastereoselective aldol additions utilizes chiral oxazolidinones, a strategy pioneered by David A. Evans. wikipedia.org In this approach, a propionate (B1217596) derivative is attached to a chiral oxazolidinone, which then serves as a chiral auxiliary. The enolization of the N-propionyl-oxazolidinone with a Lewis acid, such as dibutylboron triflate, in the presence of a hindered base like diisopropylethylamine, preferentially forms the (Z)-enolate. This enolate then reacts with an aldehyde, in this case, hexanal (the precursor to the octanoic acid backbone), through a chair-like transition state to produce the syn-aldol adduct with a high degree of diastereoselectivity. The stereochemistry of the final product is dictated by the chirality of the oxazolidinone auxiliary. For instance, using a (4R,5S)-oxazolidinone will favor the formation of the (2S,3R)-diastereomer, while its enantiomer will yield the (2R,3S)-product.
The diastereoselectivity in these reactions is often excellent, with diastereomeric ratios (d.r.) frequently exceeding 90:10. The effectiveness of this method has been demonstrated in the synthesis of structurally related compounds, such as 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, where an aldol reaction between a silyl-protected aldehyde and a chloroacetyloxazolidinone derivative was employed. nih.gov Although the diastereoselectivity was more moderate in this specific case (ranging from 78:22 to 82:18), the diastereomers were readily separable by silica (B1680970) gel chromatography. nih.gov
Another widely used class of chiral auxiliaries includes pseudoephedrine and its derivatives. Asymmetric synthesis of diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid has been successfully achieved using (+)- and (-)-pseudoephedrine (B34784) propionamide. This methodology provides a reliable route to specific stereoisomers of β-hydroxy acids.
The general principle of employing a chiral auxiliary in the synthesis of this compound is depicted in the following reaction scheme:
General Scheme for Chiral Auxiliary-Mediated Aldol Reaction:
The choice of chiral auxiliary and reaction conditions is critical for achieving the desired diastereomer. The following table summarizes typical outcomes for aldol reactions in the synthesis of similar β-hydroxy acids, which are directly applicable to the synthesis of this compound.
| Chiral Auxiliary/Method | Aldehyde | Diastereomeric Ratio (syn:anti or anti:syn) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Various | >95:5 (syn) | 70-85 | wikipedia.org |
| Norephedrine-derived esters with Zr-enolate | Various | >98:2 (anti) | ~80 | |
| Pseudoephedrine propionamide | Isovaleraldehyde | High | 59 (overall) | |
| Chloroacetyloxazolidinone | Silyl-protected 2,6-dimethyl-4-hydroxybenzaldehyde | 78:22 to 82:18 | 70-75 | nih.gov |
Beyond chiral auxiliaries, other stereocontrolling strategies exist. For example, substrate-controlled approaches, where a pre-existing stereocenter in the aldehyde or ketone reactant influences the stereochemical outcome of the aldol reaction, can be employed. Furthermore, the development of chiral catalysts for enantioselective aldol reactions represents a growing field, offering a more atom-economical alternative to the use of stoichiometric chiral auxiliaries.
Analytical Methodologies in 3 Hydroxy 2 Methyloctanoic Acid Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing 3-hydroxy-2-methyloctanoic acid, enabling its separation from other compounds and its own stereoisomers. The choice of chromatographic technique depends on the specific research question, required sensitivity, and the nature of the sample matrix.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Chiral Columns
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the separation of this compound isomers. To resolve the enantiomers and diastereomers of this chiral compound, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective. windows.net These columns achieve separation through various interactions, including hydrogen bonding and charge transfer, between the analyte and the chiral stationary phase. scas.co.jp
For instance, the separation of the four stereoisomers of this compound has been successfully achieved using RP-HPLC with a chiral column, often after derivatization. nie.edu.sg The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, sometimes with additives like formic acid to improve peak shape. windows.net The precise composition of the mobile phase is optimized to achieve the best possible separation (resolution) between the isomeric peaks.
Table 1: Example of RP-HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | Mass Spectrometry (MS) |
| Injection Volume | 5 µL |
This table presents typical starting conditions for method development and may require optimization.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Sensitivity
For highly sensitive and selective quantification of this compound in complex biological samples, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com
The use of a tandem mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM), a highly specific and sensitive detection method. researchgate.net In this technique, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and enhances the signal for the target analyte. UPLC-MS/MS methods have been developed for the comprehensive profiling of hydroxy fatty acids, including isomers of this compound, in plasma and other biological matrices. researchgate.net To improve chromatographic retention and peak shape on reversed-phase columns, derivatization is sometimes employed. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility of this hydroxy acid, derivatization is necessary to convert it into a more volatile form suitable for GC analysis. researchgate.net Common derivatization strategies involve converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, respectively. For example, fatty acids can be derivatized with reagents like pentafluorobenzyl bromide. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification. researchgate.net GC-MS is particularly useful for analyzing volatile compounds in complex mixtures and can provide detailed structural information based on the fragmentation patterns of the derivatized analyte. science.gov
Derivatization Strategies for Enhanced Detection and Stereochemical Analysis
Derivatization plays a critical role in the analysis of this compound. It can be used to enhance detection sensitivity, improve chromatographic performance, and, crucially, to determine the stereochemistry of the molecule.
Mosher Ester Derivatization
The determination of the absolute stereochemistry of chiral centers is a significant challenge in natural product chemistry. Mosher's method is a widely used NMR technique for elucidating the absolute configuration of chiral alcohols like this compound. nih.gov This method involves the derivatization of the hydroxyl group with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govyoutube.com
The alcohol is reacted with both the (R)- and (S)-enantiomers of MTPA chloride to form diastereomeric esters. nie.edu.sgnih.gov The resulting Mosher esters are then analyzed by proton NMR spectroscopy. The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety in the two diastereomers leads to distinct chemical shift differences for the protons near the chiral center. libretexts.org By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined. nih.gov This technique, often coupled with HPLC analysis of the derivatized products, provides a reliable method for assigning the stereochemistry of the β-hydroxy acid unit. nie.edu.sg
Fluorescence Derivatization Reagents for HPLC Detection
To enhance the sensitivity of detection in HPLC, particularly when using fluorescence detectors, this compound can be derivatized with a fluorescent tag. nih.govresearchgate.net Since carboxylic acids themselves are not naturally fluorescent, a derivatizing agent that introduces a fluorophore is required. mdpi.com
A variety of reagents are available for labeling carboxylic acids. These reagents typically react with the carboxyl group to form a highly fluorescent ester. tcichemicals.com For instance, coumarin (B35378) derivatives such as 3-bromoacetylcoumarin can be used for the derivatization of carboxylic acids, enabling their sensitive detection by fluorescence. researchgate.net This approach is advantageous as it significantly lowers the detection limits, allowing for the quantification of trace amounts of this compound in various samples. The choice of the derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the compatibility with the HPLC system. researchgate.net
Spectroscopic Characterization in Research (e.g., Mass Spectrometry for Product Identification)
Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. In research, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique. For instance, the analysis of the methyl ester of 3-hydroxyoctanoic acid reveals a molecular weight of 174.2374 g/mol . chemicalbook.com The fragmentation pattern observed in the mass spectrum provides crucial structural information. For example, in the mass spectrum of 3-hydroxy tetradecanoic acid methyl ester, a characteristic base peak at m/z 103 is indicative of a 3-hydroxy fatty acid methyl ester. nih.gov The analysis of stereoisomers of similar compounds, such as 2-hydroxy-3-methylpentanoic acid, has also been successfully carried out using GC-MS, demonstrating the technique's utility in distinguishing between different spatial arrangements of atoms within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for elucidating the precise structure of this compound. Predicted ¹H NMR data for related compounds, such as (2S,3R)-3-hydroxy-2-methylbutanoic acid, show distinct chemical shifts that can be correlated to the different protons within the molecule. hmdb.ca For instance, the proton attached to the carbon bearing the hydroxyl group would exhibit a characteristic chemical shift. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. For example, the ¹³C NMR spectrum of 3-hydroxy-2-methylbenzoic acid shows distinct peaks for each carbon atom, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. chemicalbook.com While experimental NMR data for this compound is not widely published, predicted spectra and data from analogous compounds serve as a valuable reference for its characterization.
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a molecule like this would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid (C=O and C-O) groups, and the alkyl C-H bonds. The O-H stretch of a carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. researchgate.net The C=O stretch of a saturated carboxylic acid is expected to be a strong, sharp peak around 1710 cm⁻¹. researchgate.net The C-O stretch and O-H bend also produce characteristic signals. researchgate.net Studies on long-chain fatty acids have established the key IR spectral features that aid in their characterization. acs.org
Interactive Table: Spectroscopic Data for this compound and Related Compounds
| Compound | Analytical Method | Key Findings/Predictions |
| 3-Hydroxyoctanoic acid, methyl ester | Mass Spectrometry | Molecular Weight: 174.2374 chemicalbook.com |
| (2S,3R)-3-Hydroxy-2-methylbutanoic acid | ¹H NMR (Predicted) | Provides predicted chemical shifts for protons. hmdb.ca |
| 3-Hydroxy-2-methylbenzoic acid | ¹³C NMR | Shows distinct peaks for all carbon atoms. chemicalbook.com |
| Saturated Fatty Acids | Infrared Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), Strong C=O stretch (~1710 cm⁻¹). researchgate.net |
| 2-Hydroxy-3-methylpentanoic acid stereoisomers | GC-MS | Successful separation and analysis of stereoisomers. nih.gov |
Enzymatic Assay Development for Pathway Elucidation
Understanding the biosynthetic and metabolic pathways of this compound is crucial for determining its biological significance. The development of specific enzymatic assays is a cornerstone of this research, allowing for the identification and characterization of the enzymes involved.
Elucidating Metabolic Pathways: The metabolism of branched-chain hydroxy acids is an area of active research. Studies on related compounds, such as branched-chain hydroxy acids (BCHAs) in Lactobacillaceae, have begun to unravel the enzymatic pathways involved in their synthesis. nih.gov These pathways often involve enzymes like branched-chain amino acid aminotransferases and hydroxyisocaproate dehydrogenases. nih.gov The catabolism of similar molecules, like 2-methyloctanoic acid, has been studied in mitochondrial preparations, indicating that it is oxidized to smaller molecules like propionic acid and carbon dioxide.
Enzymatic Assays for Key Enzymes: The development of assays for enzymes that may be involved in the metabolism of this compound is critical. For example, assays for 3-hydroxyacyl-CoA dehydrogenase, an enzyme involved in fatty acid β-oxidation, have been well-established. creative-enzymes.comnih.gov These assays often use spectrophotometric methods to measure the reduction of NAD⁺ to NADH as the 3-hydroxyacyl-CoA substrate is oxidized. creative-enzymes.com The activity of this enzyme can be measured using substrates of varying chain lengths to determine its specificity. nih.gov
Another key class of enzymes in the metabolism of hydroxy fatty acids are epimerases. 3-Hydroxybutyryl-CoA epimerase, for instance, catalyzes the interconversion of (S)- and (R)-3-hydroxybutanoyl-CoA. wikipedia.org The activity of such epimerases can be assayed by monitoring the conversion of one stereoisomer to the other, often using chromatographic techniques to separate the two forms. The combined action of two enoyl-CoA hydratases with opposite stereospecificities can result in an apparent 3-hydroxyacyl-CoA epimerase activity. nih.gov
The development of chemoenzymatic synthesis routes can also aid in pathway elucidation. For example, the efficient synthesis of protected (2S,3R)-3-hydroxy-3-methylproline has been achieved through a one-pot chemoenzymatic procedure, laying the groundwork for the synthesis of more complex molecules.
Interactive Table: Enzymes Potentially Involved in this compound Metabolism
| Enzyme Class | Function | Assay Principle |
| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. creative-enzymes.com | Spectrophotometric measurement of NAD⁺ reduction to NADH. creative-enzymes.comnih.gov |
| 3-Hydroxybutyryl-CoA Epimerase | Interconverts stereoisomers of 3-hydroxyacyl-CoAs. wikipedia.org | Chromatographic separation and quantification of stereoisomers. |
| Enoyl-CoA Hydratase | Catalyzes the hydration of enoyl-CoA to 3-hydroxyacyl-CoA. nih.gov | Can be coupled with dehydrogenase assays to monitor product formation. |
| Branched-Chain Amino Acid Aminotransferase | Involved in the initial steps of branched-chain amino acid catabolism, which can lead to branched-chain hydroxy acids. nih.gov | Measurement of the transamination reaction, often by monitoring the formation of the corresponding α-keto acid. |
Biological Significance and Mechanistic Studies Non Clinical
Role as a Structural Unit in Bioactive Natural Products
Research has identified 3-hydroxy-2-methyloctanoic acid as a fundamental building block in several families of cyclic depsipeptides isolated from marine cyanobacteria, such as those of the genus Lyngbya and Symploca. Depsipeptides are peptides where one or more amide bonds are replaced by ester bonds. This acid moiety is specifically a C8-polyketide-derived β-hydroxy acid. nih.gov
Notable examples of depsipeptides containing this unit include:
Hantupeptins: Isolated from Lyngbya majuscula, hantupeptin A, B, and C are cyclic depsipeptides that incorporate a β-hydroxy acid unit. nih.gov In hantupeptin A, the specific stereochemistry of a related moiety, 3-hydroxy-2-methyl-7-octynoic acid, was determined to be crucial for its structure. nih.govnih.gov
Trungapeptins: Also isolated from Lyngbya majuscula, trungapeptins A, B, and C are structurally similar to another class of depsipeptides, the antanapeptins. nih.gov The structure of trungapeptin A was confirmed to contain a 3-hydroxy-2-methyl-7-octynoic acid (Hmoya) unit, a variant of this compound. nih.gov
Veraguamides: This family of cyclic hexadepsipeptides, isolated from Symploca cf. hydnoides and cf. Oscillatoria margaritifera, features a C8-polyketide derived β-hydroxy acid moiety. nih.govacs.orgacs.org This unit can have different terminal groups, such as an alkynyl bromide or a simple alkyne, but the core hydroxy acid structure is conserved. nih.govacs.org
Palauamide: While specific search results did not detail palauamide's structure in relation to this compound, the pattern of β-hydroxy acid incorporation is well-established in similar marine cyanobacterial metabolites.
Table 1: Marine Depsipeptides Containing a this compound (or related) Moiety
| Depsipeptide Family | Producing Organism | Specific Acid Moiety Mentioned | Reference |
|---|---|---|---|
| Hantupeptins | Lyngbya majuscula | 3-hydroxy-2-methyl-7-octynoic acid | nih.gov |
| Trungapeptins | Lyngbya majuscula | 3-hydroxy-2-methyl-7-octynoic acid (Hmoya) | nih.gov |
| Veraguamides | Symploca cf. hydnoides, cf. Oscillatoria margaritifera | C8-polyketide derived β-hydroxy acid | nih.govacs.org |
The structural contribution of the this compound moiety directly influences the bioactivity of the larger depsipeptide molecule. Structure-activity relationship (SAR) analyses of these natural products reveal that modifications to this part of the molecule can significantly alter its potency.
Cytotoxicity in Cell Lines:
Hantupeptins: Hantupeptin A has demonstrated cytotoxicity against MOLT-4 leukemia cells (IC₅₀ of 32 µM) and MCF-7 breast cancer cells (IC₅₀ of 4.0 µM). acs.orgnih.gov Hantupeptins B and C also show moderate cytotoxicity against these same cell lines. nih.gov
Veraguamides: Veraguamides A–G displayed moderate to weak cytotoxic activity against HT29 colorectal adenocarcinoma and HeLa cervical carcinoma cell lines. nih.govacs.org Veraguamide A, in particular, showed potent cytotoxicity to the H-460 human lung cancer cell line with an LD₅₀ of 141 nM. acs.org Preliminary SAR analysis of the veraguamides suggested that the nature of the C8-polyketide chain is important for cytotoxicity; molecules with a π-system (like an alkyne) in this moiety were more potent than those without. nih.gov This highlights the critical role of the fatty acid-like tail in the molecule's ability to interact with cellular targets. nih.gov
Antimalarial Activity: While direct antimalarial testing of depsipeptides containing this compound was not the focus of the retrieved results, the field of natural products continuously explores such compounds for antiplasmodial properties. nih.govui.ac.id The lipophilic nature of the C8 acid chain could facilitate membrane interactions, a common feature of antimalarial compounds.
Antifouling and Other Activities: The diverse biological activities of marine depsipeptides suggest potential for other applications. The structural features endowed by the this compound unit, such as inducing specific molecular conformations and providing lipophilic character, are key to their function as chemical defense agents in their native environment, which can be harnessed for applications like antifouling.
Table 2: Biological Activities of Depsipeptides Containing a this compound (or related) Moiety
| Compound | Activity Type | Target/Cell Line | Potency (IC₅₀/LD₅₀) | Reference |
|---|---|---|---|---|
| Hantupeptin A | Cytotoxicity | MOLT-4 leukemia | 32 µM | acs.orgnih.gov |
| Hantupeptin A | Cytotoxicity | MCF-7 breast cancer | 4.0 µM | acs.orgnih.gov |
| Hantupeptins B & C | Cytotoxicity | MOLT-4, MCF-7 | Moderate | nih.gov |
| Veraguamide A | Cytotoxicity | H-460 human lung | 141 nM | acs.org |
| Veraguamides A-G | Cytotoxicity | HT29, HeLa | Moderate to weak | nih.govacs.org |
Contribution to Biological Odor Profiles in Research Contexts
Beyond its role as a structural component of marine natural products, this compound is chemically related to key molecules involved in mammalian odor profiles, particularly human axillary (underarm) odor.
Human axillary odor is not produced directly. Instead, odorless precursor molecules are secreted from the apocrine glands in the underarm. royalsocietypublishing.org Commensal bacteria residing on the skin, particularly of the genus Corynebacterium, then cleave these precursors to release volatile, odorous molecules. royalsocietypublishing.orgoup.com
One of the key odorants identified in axillary sweat is 3-hydroxy-3-methylhexanoic acid (HMHA), a close structural relative of this compound. nih.govmdpi.comasm.org Research has shown that HMHA and other volatile fatty acids are released from specific, odorless glutamine conjugates. nih.govnih.gov An Nα-acyl-glutamine aminoacylase, a zinc-dependent enzyme isolated from Corynebacterium striatum, is responsible for this cleavage. nih.govresearchgate.net This enzyme hydrolyzes the bond between the glutamine residue and the fatty acid, liberating the volatile odorant. royalsocietypublishing.orgnih.gov While staphylococci are also abundant in the axilla, studies have shown that only Corynebacterium species possess this specific enzymatic activity to release these characteristic acids. pharmamicroresources.com
The volatile carboxylic acids released by bacterial action, such as the related HMHA, are detected by olfactory receptors in the nose, leading to the perception of odor. The specific stereochemistry of these molecules can be critical for how strongly they are perceived. ontosight.ai While direct studies on the interaction of this compound with specific olfactory receptors were not identified in the search results, research on similar compounds provides a model for this interaction. For instance, studies on the mouse olfactory receptor MOR42-3 have used in silico screening to identify various carboxylic acids as ligands, demonstrating that olfactory receptors can have a defined molecular receptive range for such compounds. nih.gov The distinctive "cheesy" or "rancid" odor attributed to compounds like HMHA underscores their potent interaction with the human olfactory system. mdpi.comontosight.ai
Microbial Activity and Quorum Sensing Modulation
The production of volatile fatty acids in the axilla is intimately linked to the skin microbiome. While this compound itself is not typically cited as a direct antimicrobial agent in the context of skin, related fatty acids are known to possess antimicrobial properties. For example, 3-hydroxypropionic acid, produced by certain bacteria, exhibits antibacterial activity, particularly against Gram-negative strains. nih.gov
Antimicrobial Properties of 3-Hydroxyoctanoic Acid Derivatives against Bacteria and Fungi
Derivatives of 3-hydroxyoctanoic acid have demonstrated notable antimicrobial properties against a range of bacteria and fungi. Research has shown that the presence of a carboxylic group is crucial for this biological activity. In a study evaluating a library of compounds synthesized from (R)-3-hydroxyoctanoic acid, the minimal inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria were found to be in the range of 2.8 to 7.0 mM. nih.gov Similarly, against the fungi Candida albicans and Microsporum gypseum, the MICs ranged from 0.1 to 6.3 mM. nih.gov This indicates a broad spectrum of activity, albeit at relatively high concentrations.
Further investigations into the structure-activity relationship have revealed that modifications to the core 3-hydroxyoctanoic acid structure can influence its antimicrobial efficacy. For instance, 3-halogenated octanoic acids have been shown to inhibit the formation of hyphae in C. albicans, a key virulence factor for this opportunistic fungal pathogen. nih.gov In other studies, various 3-hydroxy fatty acids (3-OH-FAs) isolated from Lactobacillus plantarum MiLAB 14, including 3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid, exhibited antifungal activity against different molds and yeasts with MICs between 10 and 100 μg ml−1. asm.org The production of these 3-OH-FAs by the bacteria suggests a potential role in their ecological interactions and as biopreservatives. asm.org It has been proposed that these fatty acids may exert their antifungal effect by partitioning into the fungal cell membrane, leading to increased permeability and eventual cell disruption. asm.org
The importance of the free carboxylic acid group for antimicrobial action was highlighted in a study on 3-hydroxypropionic acid (3-HPA), a related short-chain hydroxy fatty acid. nih.gov While 3-HPA itself showed activity against Staphylococcus aureus and Salmonella typhi, its ethyl ester derivative was inactive, suggesting that the carboxyl group is essential for its antibacterial effect. nih.gov
Table 1: Antimicrobial Activity of 3-Hydroxyoctanoic Acid Derivatives and Related Compounds
| Compound/Derivative | Target Organism(s) | Observed Effect | Minimal Inhibitory Concentration (MIC) |
| (R)-3-hydroxyoctanoic acid derivatives | Gram-positive & Gram-negative bacteria | Inhibition of growth | 2.8–7.0 mM |
| (R)-3-hydroxyoctanoic acid derivatives | Candida albicans, Microsporum gypseum | Inhibition of growth | 0.1–6.3 mM |
| 3-Halogenated octanoic acids | Candida albicans | Inhibition of hyphae formation | Not specified |
| 3-Hydroxy fatty acids from L. plantarum | Molds and yeasts | Antifungal activity | 10–100 μg ml−1 |
| 3-Hydroxypropionic acid | Staphylococcus aureus, Salmonella typhi | Antibacterial activity | Not specified |
Inhibition of Quorum Sensing in Opportunistic Pathogens (e.g., Pseudomonas aeruginosa)
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. Disrupting this system is a promising strategy for anti-virulence therapy. mdpi.com The opportunistic pathogen Pseudomonas aeruginosa possesses a complex QS network, including the las and rhl systems, which use N-acylhomoserine lactones (AHLs) as signaling molecules, and the pqs system, which uses the Pseudomonas quinolone signal (PQS). mdpi.commdpi.com
Research has demonstrated that (R)-3-hydroxyoctanoic acid can inhibit the production of pyocyanin (B1662382), a virulence factor regulated by QS, in P. aeruginosa PAO1. nih.gov This suggests that 3-hydroxy fatty acids can interfere with the QS circuitry of this pathogen. While the precise mechanism of inhibition by this compound itself is not detailed in the provided search results, the activity of its close structural relatives points to a potential role as a QS inhibitor.
The development of QS inhibitors often involves the synthesis of analogs to the natural signaling molecules. For instance, N-decanoyl cyclopentylamide (C10-CPA) has been identified as a potent inhibitor of both the las and rhl systems in P. aeruginosa. nih.gov It was shown to reduce the production of several virulence factors, including elastase, pyocyanin, and rhamnolipid, as well as inhibit biofilm formation without affecting bacterial growth. nih.gov This indicates that C10-CPA likely acts by interfering with the interaction between the QS regulatory proteins (LasR and RhlR) and their autoinducers. nih.gov
Table 2: Quorum Sensing Inhibition by 3-Hydroxyoctanoic Acid and Analogs
| Compound | Target Pathogen | Quorum Sensing System Targeted | Observed Effect |
| (R)-3-hydroxyoctanoic acid | Pseudomonas aeruginosa PAO1 | Not specified | Inhibition of pyocyanin production |
| (E)-oct-2-enoic acid | Pseudomonas aeruginosa PAO1 | Not specified | Inhibition of pyocyanin production |
| N-decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | las and rhl systems | Inhibition of elastase, pyocyanin, and rhamnolipid production; inhibition of biofilm formation |
Enzymatic Inhibition Studies (e.g., Serine Proteases by Analogs)
Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes. nih.govmdpi.com The development of inhibitors for these enzymes is an active area of research for various therapeutic applications. nih.gov While direct studies on the inhibition of serine proteases by this compound were not found, the broader context of enzyme inhibition by structurally related molecules provides some insight.
The general mechanism of many serine protease inhibitors involves binding to the active site of the enzyme, often mimicking the natural substrate. mdpi.com For example, certain peptidyl N-alkyl glycine (B1666218) NHS-carbamates have been developed as potent irreversible inhibitors of trypsin-like serine proteases. frontiersin.org These inhibitors form a covalent bond with the serine residue in the catalytic triad (B1167595) of the enzyme. frontiersin.org
In the context of viral infections, serine proteases like TMPRSS2 are crucial for the entry of viruses such as SARS-CoV and MERS-CoV into host cells. nih.gov Inhibitors of trypsin-like serine proteases, such as camostat, nafamostat, and gabexate, have been shown to block this viral entry. nih.gov These compounds demonstrate the therapeutic potential of targeting serine proteases. Although not directly related to this compound, these studies underscore the importance of developing specific enzyme inhibitors.
Table 3: Examples of Serine Protease Inhibition by Analogs and Other Compounds
| Inhibitor Class/Compound | Target Enzyme(s) | Mechanism of Action |
| Peptidyl N-alkyl glycine NHS-carbamates | Trypsin-like serine proteases | Irreversible covalent modification of the active site serine |
| Camostat, Nafamostat, Gabexate | TMPRSS2, Trypsin, Plasmin, FXIa | Competitive inhibition of trypsin-like serine proteases |
Influence on Neurotransmitter Receptor Activity in Research Models (e.g., AMPA Receptor Inhibition by related branched fatty acids)
AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a critical role in excitatory neurotransmission in the central nervous system. nih.gov Their over-activation is implicated in conditions like seizures, making them a target for antiepileptic drugs. nih.gov
Research has shown that certain fatty acids and their derivatives can directly inhibit AMPA receptor activity. Decanoic acid, a ten-carbon saturated fatty acid, has been demonstrated to be a non-competitive inhibitor of AMPA receptors. nih.gov This means it likely binds to a site on the receptor that is distinct from the glutamate binding site. nih.gov The inhibitory effect of decanoic acid is also voltage-dependent, being more pronounced at depolarized membrane potentials, which could enhance its therapeutic effect during seizures. nih.gov
Furthermore, the branched-chain fatty acid derivative, trans-4-butylcyclohexane carboxylic acid (4-BCCA), has emerged as a promising antiepileptic drug candidate that acts through AMPA receptor inhibition. nih.gov Structural studies suggest that 4-BCCA binds within the transmembrane domain of the AMPA receptor at a site different from other non-competitive inhibitors like perampanel. nih.gov This discovery of a distinct binding site for fatty acid-like molecules opens up the possibility of synergistic effects when combined with other AMPA receptor antagonists. nih.gov While direct evidence for this compound's effect on AMPA receptors is not available, the findings with related branched and medium-chain fatty acids suggest a potential avenue for future investigation into its neuroactive properties.
Table 4: Inhibition of AMPA Receptors by Related Fatty Acids
| Compound | Receptor Type | Mechanism of Inhibition | Key Finding |
| Decanoic acid | AMPA receptors (GluA2/3) | Non-competitive inhibition | Inhibition is voltage-dependent and not reversed by high glutamate concentrations. |
| trans-4-butylcyclohexane carboxylic acid (4-BCCA) | AMPA receptors | Low-affinity inhibition at a distinct transmembrane site | Acts at a site different from other non-competitive inhibitors like perampanel. |
Chemical Modification and Analogues of 3 Hydroxy 2 Methyloctanoic Acid in Research
Design and Synthesis of Novel Derivatives and Analogues
There is a lack of published research detailing the specific design and synthesis of novel derivatives and analogues of 3-hydroxy-2-methyloctanoic acid. However, the synthesis of derivatives for other structurally similar β-hydroxycarboxylic acids is well-documented and provides a template for potential modifications.
For instance, research on (R)-3-hydroxyoctanoic acid, a closely related compound without the 2-methyl group, has led to the synthesis of a library of derivatives. nih.gov These modifications include the creation of halo- and unsaturated methyl and benzyl (B1604629) esters. nih.gov Such derivatization strategies could theoretically be applied to this compound to explore its chemical space and potential biological activities.
General methods for the derivatization of β-hydroxycarboxylic acids are also described in patent literature, which could be adapted for this compound. google.com These methods include esterification and dehydration to form α,β-unsaturated carboxylic acid esters. google.com Furthermore, green synthesis approaches have been developed for other hydroxy fatty acids, such as (R)-3-hydroxy-decanoic acid, utilizing bio-sourced starting materials and enzymatic reactions. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Hydroxy Fatty Acid Chains
Direct structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and such studies have been conducted on other classes of molecules, providing a methodological blueprint.
For example, extensive SAR studies have been performed on 3-hydroxypyridin-2-thione based histone deacetylase inhibitors. nih.govnih.gov These studies systematically altered different parts of the molecule, including the linker region and surface recognition groups, to optimize biological activity. nih.govnih.gov A similar systematic approach would be necessary to understand the SAR of this compound.
In the context of other hydroxyalkanoic acids, research has indicated that the presence of the carboxylic acid group is often essential for certain biological activities, such as antimicrobial effects. nih.gov Modifications to the chain length and the introduction of different functional groups, such as halogens, have also been shown to modulate activity. nih.gov
Impact of Structural Alterations on Biological Activity (e.g., Hydrophobicity Changes in Depsipeptide Analogs)
There is no specific information regarding the impact of structural alterations of this compound on biological activity, particularly concerning hydrophobicity changes in depsipeptide analogues. Depsipeptides are a class of peptides where one or more amide bonds are replaced by ester bonds, and they can contain hydroxy acid residues.
Research on other polyhydroxyalkanoate-derived fatty acids has explored how chemical modifications, such as fluorination, can alter the hydrophobicity of the molecule. researchgate.net Increased hydrophobicity can, in turn, influence the biological properties of the compound. researchgate.net The incorporation of modified and unmodified hydroxy acid monomers into sugar esters has been shown to result in compounds with moderate antimicrobial activity. researchgate.net
While no specific examples involve this compound, these studies suggest that modifying its structure, for instance by altering the length of the alkyl chain or introducing functional groups that change its polarity, would likely have a significant impact on its biological activity and its properties when incorporated into larger molecules like depsipeptides.
Emerging Research Areas and Future Perspectives
Elucidation of Unexplored Biosynthetic Pathways
The biosynthesis of 3-hydroxy-2-methyloctanoic acid is presumed to follow general fatty acid synthesis and modification pathways; however, the specific enzymes and regulatory mechanisms governing its production, particularly the introduction of the methyl group at the C-2 position, remain an active area of investigation. It is thought to be an intermediate in the catabolism of 2-methyloctanoic acid. nih.gov The metabolism of similar branched-chain fatty acids often involves pathways related to the catabolism of amino acids like valine and isoleucine. wikipedia.orghmdb.ca Future research will likely focus on identifying and characterizing the specific elongases, hydroxylases, and methyltransferases involved in its synthesis. Understanding these pathways could enable the manipulation of its production in various organisms for biotechnological purposes.
Advanced Methodologies for Stereoisomer Analysis
This compound possesses two chiral centers, at the C-2 and C-3 positions, meaning it can exist as four possible stereoisomers. The specific stereochemistry of the molecule is crucial as different isomers can exhibit distinct biological activities. The development of advanced analytical techniques is paramount for the separation and characterization of these stereoisomers.
Current methods often rely on gas chromatography-mass spectrometry (GC-MS) for analysis. nih.gov However, future advancements will likely incorporate more sophisticated chiral chromatography techniques, such as supercritical fluid chromatography (SFC) and advanced mass spectrometry methods, including tandem mass spectrometry (MS/MS) with chiral modifiers. These methodologies will provide greater resolution and sensitivity, enabling researchers to accurately quantify the individual stereoisomers in complex biological matrices and to elucidate the stereospecificity of the enzymes involved in its metabolism.
Expanding the Library of Biologically Relevant Derivatives
The synthesis and evaluation of derivatives of this compound represent a promising avenue for discovering new bioactive molecules. By modifying the core structure, researchers can explore the structure-activity relationships (SAR) and potentially enhance its therapeutic or industrial value.
| Derivative Type | Potential Modification | Research Focus |
| Ester Derivatives | Modification of the carboxylic acid group | Investigating altered solubility, cell permeability, and prodrug potential. |
| Ether Derivatives | Modification of the hydroxyl group | Exploring changes in biological activity and metabolic stability. |
| Chain-Length Analogs | Varying the length of the carbon chain | Understanding the impact of lipophilicity on biological targets. |
| Analogs with Modified Branching | Altering the position or nature of the methyl group | Probing the steric requirements of target enzymes or receptors. |
The biological activities of these derivatives would be assessed through a variety of in vitro and in vivo assays to identify compounds with improved or novel functionalities.
Computational Chemistry Approaches for Mechanistic Insights and SAR Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical and biological research. chemrxiv.orgmdpi.com For this compound, these approaches can provide valuable insights where experimental data is limited.
Future computational studies will likely focus on:
Molecular Docking: Simulating the interaction of the different stereoisomers of this compound with potential protein targets to predict binding affinities and modes.
Quantum Mechanics (QM) Calculations: Investigating the electronic properties and reactivity of the molecule to understand its chemical behavior and potential for enzymatic transformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of this compound and its derivatives with their biological activities. These models can guide the design of new, more potent analogs.
These computational approaches will accelerate the research process by prioritizing the synthesis of the most promising derivatives and providing a deeper understanding of the molecular mechanisms underlying the biological effects of this compound.
Investigation of Ecological Roles Beyond Known Metabolites
While 3-hydroxy fatty acids are known components of bacterial cell membranes and have been identified in various environmental samples, the specific ecological roles of this compound are not well-defined. It is a known component of human axillary odor, contributing to an individual's scent profile. wikipedia.org
Future research in this area will likely explore:
Microbial Communication: Investigating whether this compound acts as a signaling molecule (quorum sensing molecule) in microbial communities, influencing behaviors such as biofilm formation or virulence factor production.
Interspecies Interactions: Examining its role in interactions between different species, such as between bacteria and their hosts or in symbiotic relationships.
By expanding the investigation into these broader ecological contexts, a more complete picture of the significance of this compound in the natural world can be achieved.
Q & A
Q. What are the recommended methods for synthesizing 3-hydroxy-2-methyloctanoic acid in laboratory settings?
Synthesis typically involves esterification or microbial pathways. For example:
- Esterification : Reacting 2-methyloctanoic acid precursors with hydroxylating agents under controlled pH and temperature. Use NMR (e.g., H and C) to confirm hydroxylation at the C3 position .
- Microbial production : Engineered E. coli or Pseudomonas strains can produce β-hydroxy acids via fatty acid biosynthesis pathways. Optimize fermentation conditions (e.g., carbon source, aeration) to enhance yield .
Q. What analytical techniques are suitable for characterizing the structural properties of this compound?
Key methods include:
- HPLC-ESI-TOF/MS : Resolves molecular ion peaks ([M-H]⁻) and fragmentation patterns to confirm molecular weight and functional groups .
- NMR spectroscopy : H NMR identifies methyl branching (δ 0.8–1.2 ppm) and hydroxyl protons (δ 1.5–2.5 ppm). C NMR confirms carboxyl (δ 170–180 ppm) and branching positions .
- FT-IR : Detects hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) stretches .
Q. What safety precautions are necessary when handling this compound in experimental setups?
Based on analogous hydroxy acids:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and moisture .
- Spill management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity of this compound across studies?
Contradictions may arise from:
- Purity variability : Use HPLC (≥98% purity threshold) and LC-MS to verify compound integrity .
- Isomer interference : Employ chiral columns (e.g., CHIRALPAK®) to separate enantiomers, as stereochemistry affects bioactivity .
- Experimental design : Standardize cell culture/media conditions (pH, serum content) to minimize variability in in vitro assays .
Q. What strategies are effective for enantioselective synthesis of this compound?
- Chiral catalysts : Use Sharpless asymmetric dihydroxylation with OsO₄ and chiral ligands (e.g., (DHQD)₂PHAL) to control stereochemistry .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to yield (R)- or (S)-enantiomers .
- Circular dichroism (CD) : Validate enantiomeric excess (>95%) post-synthesis .
Q. How can HPLC conditions be optimized to separate this compound from structurally similar byproducts?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) with guard column .
- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 95% A, transition to 60% A over 20 min .
- Detection : UV at 210 nm for carboxylate detection; adjust flow rate (1.0 mL/min) to resolve co-eluting peaks .
Data Contradiction and Validation
Q. How should researchers validate conflicting spectral data for this compound?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations of chemical shifts) .
- Isotopic labeling : Synthesize C-labeled analogs to confirm peak assignments in complex spectra .
- Collaborative studies : Share samples with independent labs to replicate findings and rule out instrumentation bias .
Safety and Regulatory Compliance
Q. What regulatory guidelines apply to the use of this compound in biomedical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
